4-(1H-tetrazol-1-yl)phenyl phenylacetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12N4O2 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-phenylacetate |
InChI |
InChI=1S/C15H12N4O2/c20-15(10-12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)19-11-16-17-18-19/h1-9,11H,10H2 |
InChI Key |
VHPWDQAMNUYDCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques in Structural Elucidation
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(1H-tetrazol-1-yl)phenyl phenylacetate (B1230308) is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the phenylacetate ester group and the tetrazole ring attached to a phenyl group.
The ester group would be readily identifiable by a strong, sharp absorption band due to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1760-1740 cm⁻¹. Another key indicator of the ester linkage is the C-O stretching vibrations, which are expected to produce strong bands in the 1300-1000 cm⁻¹ region.
The tetrazole ring, an aromatic heterocycle, has several characteristic vibrations. These include C=N and N=N stretching vibrations, which are expected to appear in the 1642-1562 cm⁻¹ range. growingscience.com The C-N stretching vibrations within the ring and connecting to the phenyl group would likely be observed between 1474 cm⁻¹ and 1164 cm⁻¹. growingscience.com Additionally, the N-H stretching of the 1H-tetrazole is typically weak or absent if it exists in the deprotonated form, but if present, it would appear as a broad band around 3449 cm⁻¹. growingscience.com
The aromatic phenyl rings will display characteristic C-H stretching vibrations above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C stretching vibrations within the ring in the 1600-1450 cm⁻¹ region. The substitution pattern on the phenyl rings can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.
Table 1: Expected Infrared Absorption Bands for 4-(1H-tetrazol-1-yl)phenyl phenylacetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium to Weak | Aromatic C-H Stretching |
| ~1750 | Strong | Ester C=O Stretching |
| ~1640-1560 | Medium | Tetrazole Ring C=N, N=N Stretching |
| ~1600-1450 | Medium to Strong | Aromatic C=C Ring Stretching |
| ~1300-1000 | Strong | Ester C-O Stretching |
| ~900-675 | Strong | Aromatic C-H Out-of-Plane Bending |
X-ray Crystallography for Solid-State Structure Determination and Regiochemistry Confirmation
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. mdpi.com For this compound, this method would provide definitive proof of its molecular structure, including bond lengths, bond angles, and torsional angles.
A crucial aspect that X-ray crystallography would confirm is the regiochemistry of the tetrazole ring. The synthesis of 1-substituted tetrazoles can sometimes yield the 2-substituted isomer as a byproduct. Single-crystal X-ray diffraction analysis would unequivocally establish the point of attachment of the phenyl group to the N1 position of the tetrazole ring. mdpi.com
Furthermore, the crystal structure would reveal the conformation of the molecule in the solid state, including the relative orientations of the phenyl rings and the phenylacetate group. Intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking between the aromatic rings, which govern the crystal packing, would also be elucidated. researchgate.net This information is invaluable for understanding the solid-state properties of the compound. The structure of a related compound, 4-(phenylselanyl)tetrazolo[1,5-a]quinoline, was successfully confirmed by X-ray analysis, highlighting the utility of this technique for complex heterocyclic systems. nih.gov
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited method for the analysis of this compound due to its aromatic nature.
A reversed-phase HPLC method would likely be employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. ijrpc.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The high resolving power of HPLC would enable the detection of even trace impurities.
Moreover, HPLC is crucial for the separation of potential regioisomers, such as the 1- and 2-substituted tetrazole isomers. Due to differences in their polarity and interaction with the stationary phase, these isomers would likely have different retention times, allowing for their separation and quantification. nih.gov Method validation according to ICH guidelines would ensure the method is specific, accurate, precise, and linear for the intended purpose of purity assessment. ijrpc.com
Table 2: Hypothetical HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Advanced Hyphenated Techniques (e.g., LC-MS)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information from a single analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example and would be a powerful tool for the characterization of this compound.
LC-MS combines the separation capabilities of HPLC with the mass detection capabilities of mass spectrometry. researchgate.net As the compound and any impurities are separated on the HPLC column, they are introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting species, which can be used to confirm the molecular weight of the target compound.
Furthermore, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the different parts of the molecule. nih.govnih.gov For this compound, fragmentation would likely occur at the ester linkage and could also involve the tetrazole ring, providing further evidence for the proposed structure. This technique is also highly sensitive, allowing for the detection and identification of impurities at very low levels. researchgate.net
Computational and Theoretical Chemistry of 4 1h Tetrazol 1 Yl Phenyl Phenylacetate
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of "4-(1H-tetrazol-1-yl)phenyl phenylacetate" at the electronic level. These methods provide a robust framework for analyzing the molecule's structure, stability, and electronic characteristics.
DFT calculations, often utilizing the B3LYP hybrid functional with basis sets such as 6-311++G(d,p), are instrumental in elucidating the electronic structure of "this compound". nih.gov These calculations reveal the distribution of electron density and the nature of the chemical bonds within the molecule. The analysis of atomic charges and bond orders provides a quantitative measure of the bonding character. For instance, the tetrazole ring, being an electron-rich heteroaromatic system, exhibits significant delocalization of π-electrons. iosrjournals.org The bonding between the tetrazole ring and the phenyl group, as well as the ester linkage, can be characterized by analyzing the electron density at the bond critical points.
Table 1: Illustrative Calculated Electronic Properties of 4-(1H-tetrazol-1-yl)phenyl phenylacetate (B1230308)
| Property | Value | Method/Basis Set |
| Dipole Moment (Debye) | 3.5 D | B3LYP/6-311++G(d,p) |
| Total Energy (Hartree) | -950.123 | B3LYP/6-311++G(d,p) |
| Mulliken Atomic Charges (e) | ||
| N(1) of tetrazole | -0.25 | B3LYP/6-311++G(d,p) |
| C(5) of tetrazole | +0.15 | B3LYP/6-311++G(d,p) |
| O(ester carbonyl) | -0.45 | B3LYP/6-311++G(d,p) |
| C(ester carbonyl) | +0.55 | B3LYP/6-311++G(d,p) |
Note: The values in this table are illustrative and represent typical results obtained from DFT calculations on similar aromatic and heterocyclic compounds.
The conformational landscape of "this compound" is governed by the rotational freedom around the single bonds connecting the different functional groups. A key aspect of this is the dihedral angle between the tetrazole ring and the adjacent phenyl ring, as well as the orientation of the phenylacetate group. Potential energy surface (PES) scans, performed using methods like MP2/6-311++G(d,p), can identify the most stable conformers and the energy barriers between them. researchgate.net The PES for phenyl acetate (B1210297) itself shows a relatively low energy barrier for the rotation of the phenyl group, suggesting that the "4-(1H-tetrazol-1-yl)phenyl" moiety likely has a preferred, but flexible, orientation. researchgate.net The global minimum on the PES corresponds to the most stable three-dimensional structure of the molecule.
Table 2: Illustrative Conformational Energy Profile
| Dihedral Angle (Tetrazole-Phenyl) | Relative Energy (kcal/mol) |
| 0° | 2.5 |
| 30° | 0.8 |
| 60° | 0.0 |
| 90° | 1.5 |
Note: This table presents hypothetical data to illustrate the concept of a potential energy surface scan for the rotation around the bond connecting the tetrazole and phenyl rings.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of "this compound" in different environments, particularly in solution. researchgate.net By simulating the motion of the molecule and surrounding solvent molecules over time, MD can provide insights into its conformational flexibility, solvation structure, and transport properties. These simulations typically employ force fields like COMPASS or CHARMM to describe the interatomic interactions. researchgate.netbohrium.com MD studies can reveal how the solvent influences the conformational preferences of the molecule and can be used to calculate properties such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute. researchgate.net
Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ajchem-a.com For "this compound," the HOMO is expected to be localized on the electron-rich tetrazole and phenyl rings, while the LUMO may be distributed over the phenylacetate moiety. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack.
Table 3: Illustrative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.3 |
Note: These are representative energy values for similar aromatic heterocyclic compounds, calculated using DFT.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is invaluable for elucidating the mechanisms of chemical reactions involving "this compound." This can include its synthesis, such as the cycloaddition of an azide (B81097) with a nitrile to form the tetrazole ring, or its subsequent reactions. researchgate.netacs.org
By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and any intermediates that are formed. mdpi.com For the formation of the tetrazole ring, DFT calculations can be used to compare different possible mechanisms, such as a concerted [3+2] cycloaddition or a stepwise pathway. researchgate.net The calculated activation energies for these pathways can determine the most likely reaction mechanism. The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes. For example, in the photodegradation of a related tetrazole compound, transition states for the extrusion of a nitrogen molecule and subsequent rearrangements have been characterized computationally. mdpi.com
Reaction Pathway Characterization
The characterization of reaction pathways for the synthesis and transformation of this compound is a key area of computational investigation. A primary synthetic route to tetrazole-containing compounds involves the [3+2] cycloaddition of an azide with a nitrile. researchgate.net For the precursor, 4-(1H-tetrazol-1-yl)phenol, this would involve the reaction of 4-cyanophenol with an azide source. The subsequent esterification with phenylacetyl chloride would lead to the final product.
Computational studies, typically employing Density Functional Theory (DFT), can elucidate the mechanism of these reactions. researchgate.net By calculating the energies of reactants, transition states, and products, a potential energy surface can be mapped out. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative description of the reaction's feasibility and kinetics.
For instance, the cycloaddition reaction is known to proceed through a concerted mechanism, the energetics of which are influenced by the electronic nature of the substituents on the nitrile. nih.gov Computational models can precisely predict how the phenylacetate group, once formed, might influence further reactions at the tetrazole ring, such as N-alkylation or other substitutions. numberanalytics.com
Table 1: Hypothetical Calculated Energetic Profile for a Key Reaction Step
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactants | B3LYP/6-311++G(d,p) | 0.0 |
| Transition State | B3LYP/6-311++G(d,p) | +25.4 |
| Intermediate | B3LYP/6-311++G(d,p) | -5.2 |
| Products | B3LYP/6-311++G(d,p) | -15.8 |
Note: The data in this table is representative and intended for illustrative purposes, based on typical values for similar reactions.
Furthermore, computational analysis can explore potential side reactions and the stability of intermediates. For this compound, this could include the exploration of different tautomers of the tetrazole ring and their relative stabilities, which can influence the regioselectivity of subsequent reactions. nih.gov
Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools for predicting the physicochemical properties and biological activities of chemical compounds based on their molecular structures. For a series of related tetrazole derivatives, QSPR models can be developed to correlate structural descriptors with properties such as solubility, melting point, or chromatographic retention times.
The development of a QSPR model for compounds related to this compound would involve the following steps:
Data Set Generation: A series of structurally similar compounds would be synthesized or obtained, and their relevant properties measured.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each compound using computational software.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the property of interest.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
For this compound, relevant descriptors might include the dipole moment, molecular polarizability, solvent-accessible surface area, and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These descriptors can provide insights into the intermolecular forces and reactivity of the molecule.
Table 2: Example of Molecular Descriptors Used in a Hypothetical QSPR Model
| Descriptor | Calculated Value |
| Molecular Weight | 280.28 g/mol |
| LogP | 3.15 |
| Dipole Moment | 4.2 D |
| HOMO Energy | -7.8 eV |
| LUMO Energy | -1.2 eV |
Note: The data in this table is hypothetical and for illustrative purposes only.
Computational Prediction of Spectroscopic Parameters
Computational chemistry provides powerful methods for the prediction of various spectroscopic parameters, which can be invaluable for the structural elucidation and characterization of novel compounds like this compound.
NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. nih.gov By optimizing the molecular geometry and then calculating the magnetic shielding tensors, typically using DFT with a suitable functional and basis set, the chemical shifts can be predicted with a high degree of accuracy. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. For this compound, computational NMR would help in assigning the signals of the aromatic protons and carbons, as well as the methylene (B1212753) protons of the phenylacetate group.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated computationally. researchgate.net These frequencies correspond to the peaks observed in an IR spectrum. By analyzing the calculated vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C=O of the ester group, the N=N bonds within the tetrazole ring, and the C-H bonds of the aromatic rings.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. uc.pt For this compound, this would provide information about the π-π* transitions within the aromatic systems and how they are influenced by the tetrazole and ester functional groups.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value |
| 13C NMR | C=O (ester) | 170.5 ppm |
| 1H NMR | CH (tetrazole) | 9.2 ppm |
| IR | ν(C=O) | 1745 cm-1 |
| UV-Vis | λmax | 265 nm |
Note: The data in this table is representative and intended for illustrative purposes, based on typical values for similar compounds.
Mechanistic Investigations into Reactions Involving 4 1h Tetrazol 1 Yl Phenyl Phenylacetate
Elucidation of Reaction Pathways and Energy Profiles
The reaction pathways of 4-(1H-tetrazol-1-yl)phenyl phenylacetate (B1230308) are primarily dictated by the tetrazole moiety and the ester linkage. Key reactions include the formation of the tetrazole ring itself and the hydrolysis of the phenylacetate ester.
Tetrazole Ring Formation: The synthesis of the 1-substituted tetrazole ring in this compound likely proceeds through a [3+2] cycloaddition reaction between an organoazide and a nitrile. nih.gov Computational studies using density functional theory (DFT) on similar systems suggest that the mechanism for the formation of 1H-tetrazoles from nitriles and azide (B81097) salts may not be a direct concerted cycloaddition. Instead, a stepwise pathway involving the formation of an imidoyl azide intermediate, followed by cyclization, is often energetically favored. acs.orgnih.gov The activation barriers for this process are significantly influenced by the electronic nature of the substituents on the nitrile. acs.orgnih.gov
Ester Hydrolysis: The hydrolysis of the phenylacetate ester can proceed through several mechanisms, with the most common being a base-catalyzed or acid-catalyzed pathway.
Base-Catalyzed Hydrolysis (BAC2 Mechanism): This is a two-step nucleophilic acyl substitution. The reaction is typically first-order in both the ester and the hydroxide ion. rsc.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is generally the rate-determining step. Subsequently, the intermediate collapses, expelling the phenoxide leaving group.
Acid-Catalyzed Hydrolysis (AAC2 Mechanism): In acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, the phenol (B47542) is eliminated, and deprotonation of the resulting carbonyl yields the carboxylic acid. acs.org
Elimination-Addition (E1cB) Mechanism: For phenylacetates with electron-withdrawing groups, an alternative E1cB (Elimination Unimolecular conjugate Base) mechanism may be operative under basic conditions. rsc.org This pathway involves the formation of a ketene intermediate. However, for the unsubstituted phenylacetate moiety, the BAC2 pathway is more common.
Role of Catalysts and Reaction Conditions in Chemical Transformations
Catalysts and reaction conditions play a pivotal role in directing the outcome and efficiency of reactions involving 4-(1H-tetrazol-1-yl)phenyl phenylacetate.
In Tetrazole Synthesis: The cycloaddition of azides to nitriles to form tetrazoles can be significantly accelerated by catalysts. Lewis acids such as zinc salts (e.g., ZnCl₂, Zn(OTf)₂) are effective catalysts for this transformation, often allowing the reaction to proceed under milder conditions and in a wider range of solvents, including water. organic-chemistry.org The catalyst is believed to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org The choice of solvent can also influence the reaction rate and yield.
In Ester Hydrolysis: The hydrolysis of the phenylacetate ester is catalyzed by both acids and bases. acs.orgchemrxiv.org The rate of hydrolysis is highly dependent on the pH of the medium. rsc.org General base catalysis can also be observed, where various bases can facilitate the nucleophilic attack of water. rsc.org In addition to chemical catalysts, enzymes such as lipases and esterases can catalyze the hydrolysis of phenylacetate esters with high efficiency and selectivity under mild conditions. semanticscholar.org The presence of solid surfaces, such as mineral particles, can also enhance the rate of hydrolysis. stanford.edu
The reaction conditions, including temperature and solvent, have a significant impact. For instance, increasing the temperature generally increases the rate of both tetrazole formation and ester hydrolysis, following the Arrhenius equation. stanford.edu The solvent can affect reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates.
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of this compound can be quantified through kinetic and thermodynamic studies.
Kinetics:
Ester Hydrolysis: The alkaline hydrolysis of phenyl esters typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The rate constant is influenced by the nature of the substituents on both the phenyl ring of the leaving group and the acyl group. Electron-withdrawing groups on the phenoxy leaving group generally increase the rate of hydrolysis by stabilizing the resulting phenoxide ion. rsc.org The study of phenyl acetate (B1210297) hydrolysis has shown a strong dependence of the reaction rate on temperature and pH. stanford.edu
Tetrazole Formation: The kinetics of tetrazole formation from nitriles and azides are also dependent on the substituents. Electron-withdrawing groups on the nitrile increase the reaction rate by lowering the energy of the LUMO of the nitrile, thus facilitating the cycloaddition. acs.org
Thermodynamics:
Tetrazole Formation: The formation of the tetrazole ring is generally a thermodynamically favorable process, characterized by a negative Gibbs free energy change. Tetrazoles possess a high positive enthalpy of formation due to their high nitrogen content. rsc.orgmdpi.com This high enthalpy of formation is a key characteristic of energetic materials.
Ester Hydrolysis: The hydrolysis of esters is typically an exergonic process under standard conditions, with the equilibrium favoring the formation of the more stable carboxylate and alcohol (or phenol). The enthalpy of hydrolysis for esters can be determined experimentally. nist.gov
An illustrative data table for the kinetic parameters of a related reaction, the alkaline hydrolysis of phenyl acetate, is provided below.
| Parameter | Value | Conditions |
| Second-order rate constant (k) | Varies with temperature | pH-dependent |
| Activation Energy (Ea) | ~77-78 kJ/mol | pH 6-7 |
| Pre-exponential Factor (ln A) | ~23-24 | pH 6-7 |
| This data is for the hydrolysis of phenyl acetate and serves as an illustrative example for the phenylacetate moiety in the target compound. stanford.edu |
Regioselectivity and Stereoselectivity in Synthetic Processes
Regioselectivity in Tetrazole Synthesis: The synthesis of 1-substituted tetrazoles, such as the one present in this compound, from a substituted azide and a nitrile raises the question of regioselectivity. The [3+2] cycloaddition can potentially lead to two different regioisomers (1,4- and 1,5-disubstituted tetrazoles). However, the reaction of organic azides with nitriles generally leads to the formation of 1,5-disubstituted tetrazoles. To obtain the 1,4-disubstituted isomer, alternative synthetic routes are often necessary. The synthesis of the title compound, being a 1-substituted tetrazole, implies a specific synthetic strategy to control the regiochemistry, likely involving the reaction of 4-azidophenol with a suitable precursor followed by esterification, or the reaction of 4-cyanophenyl phenylacetate with an azide source under conditions that favor the desired isomer. nih.gov
Stereoselectivity: For the specific molecule of this compound, there are no chiral centers, and therefore, stereoselectivity in its direct synthesis is not a factor. However, if chiral precursors were used, or if reactions were to introduce chirality at a position alpha to the carbonyl group, then diastereoselectivity or enantioselectivity would become important considerations. For instance, in Ugi four-component reactions (UT-4CR) to produce tetrazole derivatives, the use of chiral amines can lead to high diastereoselectivity. nih.govacs.org
Solvatochromic and Environmental Effects on Reactivity and Photochemistry
Solvatochromism: Solvatochromism is the change in the color of a solute when dissolved in different solvents, which reflects changes in the electronic ground and excited states of the molecule due to solvent-solute interactions. wikipedia.org Compounds containing both aromatic rings and a tetrazole moiety can exhibit solvatochromic behavior. The tetrazole ring, with its acidic NH proton (in the 1H-tautomer) and multiple nitrogen atoms, can engage in hydrogen bonding with protic solvents. rsc.orgrsc.org The absorption and emission spectra of such compounds can be sensitive to solvent polarity, hydrogen bond donating and accepting ability, and the refractive index of the solvent. nih.gov This sensitivity can be used to probe the local environment of the molecule.
An illustrative table of expected solvatochromic shifts for a hypothetical dye containing similar functional groups is presented below.
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax) |
| n-Hexane | 1.88 | Shorter wavelength (blue-shifted) |
| Dichloromethane | 8.93 | Intermediate wavelength |
| Acetonitrile (B52724) | 37.5 | Intermediate wavelength |
| Methanol | 32.7 | Longer wavelength (red-shifted) |
| Water | 80.1 | Longer wavelength (red-shifted) |
| This table illustrates the general trend of solvatochromic shifts with increasing solvent polarity. The actual values would need to be determined experimentally for this compound. |
Environmental Effects on Photochemistry: The photochemical behavior of this compound is expected to be influenced by environmental factors such as the solvent and the presence of other molecules.
Photochemistry of Tetrazoles: The photolysis of tetrazoles typically involves the cleavage of the tetrazole ring with the extrusion of molecular nitrogen. nih.govresearchgate.net This process can lead to the formation of highly reactive intermediates, such as nitrilimines. google.com The subsequent reactions of these intermediates are highly dependent on the reaction medium. nih.gov The structure of the substituents on the tetrazole ring and their conformational flexibility also play a significant role in determining the photoproducts. nih.govresearchgate.net
Photochemistry of Phenyl Esters: Phenyl esters can also undergo photochemical reactions, such as the photo-Fries rearrangement, where the acyl group migrates to the ortho or para position of the phenol ring.
Influence of the Environment: The solvent can affect the photochemical pathways by stabilizing certain intermediates or by participating in the reaction. ncl.ac.uk For aromatic azides, external factors like temperature, pressure, and the physical state can influence photoreactivity. proquest.com The presence of quenchers or sensitizers in the environment can also alter the photochemical outcome.
Structural Modifications and Analog Development of 4 1h Tetrazol 1 Yl Phenyl Phenylacetate
Systematic Substitution Patterns on the Aromatic and Tetrazole Rings
The exploration of systematic substitution patterns on the aromatic and tetrazole rings of 4-(1H-tetrazol-1-yl)phenyl phenylacetate (B1230308) analogs is a cornerstone of medicinal chemistry, aimed at fine-tuning the molecule's physicochemical and pharmacological properties.
Substitutions on the Aromatic Rings: Modifications on the phenyl rings—both the one attached to the tetrazole and the one in the phenylacetate group—can significantly influence electronic properties, lipophilicity, and steric profile. Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the molecule's interaction with biological targets. For instance, the introduction of heteroatoms like nitrogen into an aromatic ring to form pyridyl, pyridazine, or pyrimidine (B1678525) bioisosteres can increase polarity, improve water solubility, and reduce cytochrome P450 (CYP) mediated metabolism. cambridgemedchemconsulting.com However, unhindered aromatic nitrogens may also lead to CYP inhibition. cambridgemedchemconsulting.com Five-membered heteroaromatic rings such as thiophene, furan, thiazole, and pyrazole (B372694) have also been utilized as phenyl bioisosteres. cambridgemedchemconsulting.com
Research on benzothiazole-phenyl analogs has shown that various substitutions on a terminal phenylsulfonyl ring, including trifluoromethyl and nitro groups, impact their biological activity. nih.gov While these analogs often exhibit molecular weights and logP values outside the typical Lipinski's Rule of 5, they may still possess good oral bioavailability according to Veber's Rule. nih.gov
Substitutions on the Tetrazole Ring: The tetrazole ring itself offers positions for substitution, primarily at the nitrogen atoms (N1 or N2) or the carbon atom (C5). The position of the substituent can lead to distinct regioisomers with different properties. Alkylation of the tetrazolate anion typically results in a mixture of 1- and 2-alkyltetrazole regioisomers. mdpi.com The proton at the C5 position of N-substituted tetrazoles can be removed by a strong base, allowing for the introduction of various electrophiles. mdpi.com
The electronic nature of substituents on fused tetrazole systems, such as pyridotetrazoles, can influence the equilibrium between the closed tetrazole form and the open azide (B81097) form. nih.gov For example, a nitro group at the C-6 position favors the open azide form, whereas substituents like nitro, carboxyl, or chloro groups at the C-8 position favor the closed tetrazole ring structure. nih.gov In the context of muscarinic agonists, derivatives with 2-substituents in the tetrazole ring demonstrate activity, with methyl groups leading to full agonists and longer side chains resulting in partial agonists. nih.gov
The following table summarizes representative substitutions and their general effects.
| Ring System | Position of Substitution | Substituent Type | General Observed Effects |
| Phenyl Ring | Various | Halogens (F, Cl, Br) | Increases lipophilicity, can block metabolic sites. |
| Phenyl Ring | Various | Trifluoromethyl (-CF3) | Electron-withdrawing, increases metabolic stability. nih.gov |
| Phenyl Ring | Various | Nitro (-NO2) | Strong electron-withdrawing group. nih.gov |
| Phenyl Ring | Ring Bioisostere | Pyridyl, Pyrimidine | Increases polarity, reduces CYP metabolism, improves solubility. cambridgemedchemconsulting.com |
| Tetrazole Ring | N-2 | Alkyl groups (e.g., -CH3, -C2H5) | Influences agonist activity at muscarinic receptors. nih.gov |
| Fused Tetrazole | C-6 / C-8 | Nitro (-NO2) | Affects the tetrazole-azide equilibrium. nih.gov |
Variations in the Phenylacetate Ester Linkage and Chain Length
Modifications to the ester linkage and the aliphatic chain of the phenylacetate moiety represent a key strategy for optimizing the pharmacokinetic and pharmacodynamic properties of 4-(1H-tetrazol-1-yl)phenyl phenylacetate analogs. These changes can affect the compound's stability, solubility, and ability to orient correctly within a biological target's binding site.
Ester Linkage Modifications: The ester group is susceptible to hydrolysis by esterase enzymes in the body. While this can be exploited for prodrug strategies, in other cases, it leads to metabolic instability. Replacing the ester with a more robust linkage can enhance the compound's duration of action. For example, replacing the ester functional group with an amide group can introduce an intramolecular hydrogen bond, which may improve permeability. researchgate.net Other modifications could include reverse esters, ethers, or stable carbon-carbon bonds, each altering the molecule's electronic distribution, hydrogen bonding capacity, and conformational flexibility.
Chain Length and Flexibility: Altering the length of the linker between the two phenyl rings of the core molecule can have profound effects on biological activity. Increasing or decreasing the number of methylene (B1212753) units (-(CH2)n-) modifies the distance between key pharmacophoric elements. This can be critical for establishing optimal interactions with a target receptor or enzyme. An araliphatic residue, for instance, can be a C1-C8 alkyl, C2-C8 alkenyl, or C2-C8 alkynyl chain, each substituted by a phenyl group, offering variations in length and rigidity. google.com For example, benzyl (B1604629) and 2-phenethyl groups provide different spacing and conformational freedom. google.com The introduction of unsaturation (alkenyl or alkynyl groups) can add rigidity to the chain, restricting the number of possible conformations and potentially leading to higher binding affinity and selectivity.
The table below illustrates potential variations in the linker region.
| Modification Type | Original Structure Element | Modified Structure Element | Potential Consequences |
| Linkage Variation | Ester (-O-C=O) | Amide (-NH-C=O) | Increased metabolic stability, altered H-bonding. researchgate.net |
| Linkage Variation | Ester (-O-C=O) | Reverse Ester (-C=O-O) | Altered geometry and susceptibility to hydrolysis. |
| Linkage Variation | Ester (-O-C=O) | Ether (-O-CH2-) | Increased flexibility and stability, loss of carbonyl H-bond acceptor. |
| Chain Length | Methylene (-CH2-) | Ethylene (-CH2-CH2-) | Increased distance and flexibility between phenyl rings. |
| Chain Rigidity | Alkyl Chain | Alkenyl/Alkynyl Chain | Restricted conformation, potentially improved binding selectivity. google.com |
Bioisosteric Replacements of Heterocyclic Rings and Ester Groups
Bioisosterism is a fundamental strategy in drug design used to modify molecular properties while retaining or enhancing biological activity. In the context of this compound, both the tetrazole ring and the ester group are common targets for bioisosteric replacement.
Heterocyclic Ring Bioisosteres: The 1H-tetrazole ring is frequently employed as a bioisostere for the carboxylic acid group. nih.gov This is due to their similar pKa values (around 4.5), planar structure, and ability to participate in similar hydrogen bonding interactions. cambridgemedchemconsulting.com The tetrazole moiety is generally more metabolically stable than a carboxylic acid and its increased lipophilicity can improve bioavailability and cell penetration. researchgate.netresearchgate.net However, the hydrogen bond environment around a tetrazole extends further from the core molecule by approximately 1.2 Å compared to a carboxylic acid, which may require conformational adjustments in the target's active site. cambridgemedchemconsulting.comnih.gov Other acidic heterocycles that can serve as bioisosteres include 1,2,4-oxadiazol-5(4H)-one, acylsulfonamides, and 1-hydroxypyrazoles. cambridgemedchemconsulting.comnih.gov
Ester and Amide Group Bioisosteres: The ester linkage in the parent compound can be replaced to improve metabolic stability or modulate activity. The 1,5-disubstituted tetrazole ring is recognized as an effective bioisostere for the cis-amide bond found in peptidomimetics. acs.org Heterocycles like 1,3,4-oxadiazoles and 1,2,4-oxadiazoles are also used as ester or amide bioisosteres. The electronic properties and vector orientation of these rings differ; for example, the 1,3,4-oxadiazole (B1194373) is more strongly electron-withdrawing than the 1,2,4-isomer, which can significantly impact activity. nih.gov In a series of arecoline (B194364) analogs, the ester group was successfully replaced by a 1,2,3-triazole-4-yl or a tetrazole-5-yl group to generate muscarinic agonists. nih.gov
The following table details common bioisosteric replacements for key functional groups.
| Original Group | Bioisostere | Rationale and Key Properties |
| Carboxylic Acid | 1H-Tetrazole | Similar pKa, planar, metabolically stable, more lipophilic. cambridgemedchemconsulting.comresearchgate.net |
| Carboxylic Acid | Acylsulfonamide | Comparable pKa, can improve binding affinity. nih.gov |
| Carboxylic Acid | 1-Hydroxypyrazole | Higher pKa may lead to better tissue permeation. cambridgemedchemconsulting.com |
| Ester Group | 1,2,3-Triazole | Used to generate stable analogs with retained activity. nih.gov |
| cis-Amide Bond | 1,5-Disubstituted Tetrazole | Mimics the geometry and electronic properties of the amide. acs.org |
| Ester/Amide Group | 1,3,4-Oxadiazole | Metabolically robust, strongly electron-withdrawing. nih.gov |
| Phenyl Ring | Pyridyl Ring | Reduces lipophilicity, can decrease metabolic oxidation. cambridgemedchemconsulting.com |
Design and Synthesis of Hybrid Molecular Architectures Incorporating Tetrazole and Phenylacetate Moieties
The strategy of molecular hybridization involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with a potentially synergistic or multi-target profile. mdpi.com Incorporating the tetrazole and phenylacetate moieties into larger, more complex architectures is an active area of research.
The synthesis of such hybrids often relies on modular approaches where the core scaffolds are built first and then linked together. For the tetrazole component, a common synthetic route is the [2+3] cycloaddition of a nitrile with an azide source, such as sodium azide or trimethylsilyl (B98337) azide. researchgate.netnih.gov This method can be used to form the tetrazole ring on a precursor that already contains the phenylacetate portion or a suitable handle for its later addition.
For example, a synthetic pathway could begin with 4-aminophenylacetonitrile. The amino group can be modified, and the nitrile can then be converted to the 5-substituted-1H-tetrazole. rsc.org Alternatively, a building block approach using pre-formed tetrazole aldehydes allows for the incorporation of the tetrazole moiety into various multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, to rapidly generate diverse and complex molecular scaffolds. nih.govbeilstein-journals.org
Hybridization has been explored by linking the tetrazole core to other heterocyclic systems known for their biological activities, such as:
Thiazole, Thiophene, and Thiadiazole: Tetrazole-based hybrids linked with these sulfur-containing heterocycles have been synthesized through multi-step reactions, often starting from a precursor like 1-(4-acetylphenyl)-1H-tetrazole. nih.gov
Pyrazole: Combining pyrazole and tetrazole moieties has led to the development of compounds with a range of biological activities. mdpi.commdpi.com Synthetic strategies often involve building one ring system onto a precursor that already contains the other.
Isoxazoline: A series of tetrazole-isoxazoline hybrids has been synthesized and shown to exhibit potent biological effects. rsc.org
These examples demonstrate the versatility of the tetrazole moiety as a component in the design of complex molecular architectures. While not all examples explicitly contain the phenylacetate group, the synthetic principles are directly applicable to the creation of novel this compound-based hybrids.
Exploration of Structure-Reactivity Relationships in Analogues
The acidity of the tetrazole proton is a key feature. The pKa of the 1H-tetrazole is similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH. cambridgemedchemconsulting.com This acidity is crucial for forming ionic or hydrogen bond interactions with biological targets, often mimicking the interactions of a carboxylate group. nih.gov Substituents on the phenyl rings can modulate the pKa of the tetrazole N-H proton through inductive and resonance effects. Electron-withdrawing groups on the phenyl ring attached to the tetrazole would be expected to increase its acidity.
The reactivity of the ester group is another critical consideration. It is susceptible to nucleophilic attack, particularly enzyme-catalyzed hydrolysis. The rate of this reaction is influenced by steric and electronic factors. Bulky substituents near the ester carbonyl can sterically hinder the approach of a nucleophile (or an enzyme's active site), thereby increasing the analog's metabolic stability. Electronically, substituents on the phenylacetate's phenyl ring can alter the electrophilicity of the carbonyl carbon; electron-withdrawing groups increase its reactivity towards nucleophiles, while electron-donating groups decrease it.
Advanced Research Applications in Chemical Sciences
Applications in Functional Materials Chemistry
The exploration of tetrazole-containing compounds in functional materials is a growing area of research. While specific studies on 4-(1H-tetrazol-1-yl)phenyl phenylacetate (B1230308) are not extensively documented, the properties of its constituent parts suggest potential applications in liquid crystals and energy materials.
Liquid Crystals:
The molecular structure of 4-(1H-tetrazol-1-yl)phenyl phenylacetate, with its rigid phenyl and tetrazole rings and a flexible ester linkage, suggests that it could be a candidate for liquid crystalline materials. The phenylacetate portion contributes to the molecular aspect ratio, which is a key parameter for achieving liquid crystallinity. The thermal stability and mesomorphic behavior of new biphenyl (B1667301) azomethine liquid crystal homologous series have been investigated, providing insights into how molecular structure affects these properties. mdpi.com
Energy Materials:
Tetrazole derivatives are recognized for their high nitrogen content and large positive heats of formation, making them valuable components in the development of high-energy-density materials (HEDMs). researchgate.netresearchgate.netrsc.org The tetrazole ring is a key feature in designing energetic materials due to its thermal stability and the release of nitrogen gas upon decomposition. researchgate.netresearchgate.netrsc.org While the primary application of many energetic materials is in explosives, research is also directed towards their use in propellants and pyrotechnics. The introduction of different functional groups to the tetrazole ring can be used to tune the energetic properties of the resulting compounds. researchgate.net Although this compound itself has not been highlighted as a high-energy material, its tetrazole moiety is a fundamental building block in this class of compounds.
Role in Supramolecular Chemistry and Self-Assembly Processes
The tetrazole group is a versatile functional group in supramolecular chemistry due to its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.govlookchem.com These interactions are fundamental to the process of molecular self-assembly, leading to the formation of well-ordered supramolecular architectures.
5-substituted-1H-tetrazoles can act as both hydrogen bond donors and acceptors, facilitating the construction of complex networks. nih.gov For example, the reaction of CoCl2·6H2O with m-BDTH2 (1,3-benzeneditetrazol-5-yl) results in a three-dimensional supramolecular network assembled through trifurcated hydrogen bonding and stacking interactions. nih.govresearchgate.net The phenyl group in phenyl-tetrazole derivatives can also engage in π-π stacking interactions, further stabilizing the supramolecular structure. lookchem.com
In the case of this compound, the N-H group of the tetrazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the ring can act as acceptors. The phenyl rings can participate in π-π stacking. These interactions can direct the self-assembly of the molecules into distinct supramolecular structures. The study of similar molecules, such as 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole, has shown the formation of one-dimensional zigzag chains through N-H···N hydrogen bonds. nih.gov
The table below summarizes the types of intermolecular interactions that can be expected to play a role in the self-assembly of this compound and related compounds.
| Interaction Type | Participating Moieties | Resulting Structure |
| Hydrogen Bonding | Tetrazole N-H (donor), Tetrazole N (acceptor) | Chains, layers, 3D networks |
| π-π Stacking | Phenyl rings | Stabilized layered structures |
| Dipole-Dipole | Ester group, Tetrazole ring | Ordered arrangements |
Utilization as Precursors in Complex Organic Synthesis
Tetrazoles are valuable precursors in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. nih.govbeilstein-journals.orglifechemicals.comnih.gov The tetrazole ring can undergo various transformations, such as ring-opening and cycloaddition reactions, to yield diverse molecular scaffolds. nih.govuc.ptmdpi.com This makes tetrazole derivatives, including this compound, useful building blocks in complex organic synthesis.
One of the common transformations of tetrazoles is their conversion to other heterocyclic systems through thermal or photochemical reactions. uc.ptmdpi.com For instance, the photochemistry of tetrazolic compounds often involves ring cleavage to produce reactive intermediates like azides and isocyanates, which can then be trapped to form new products. uc.ptmdpi.com
The synthesis of tetrazole derivatives themselves can be achieved through various methods, with the [2+3] cycloaddition of azides to nitriles being a widely used approach. nih.govrsc.org The resulting tetrazoles can then be further functionalized. This compound can serve as a scaffold where either the tetrazole ring or the phenylacetate moiety is modified to create more complex molecules. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
Development of Novel Catalytic Systems Utilizing Tetrazole-Based Ligands
The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions, which has led to the development of numerous tetrazole-based catalysts. researchgate.netresearchgate.netscielo.br The coordination of tetrazole ligands to metal centers can modify the reactivity and selectivity of the metal, making them effective catalysts for a range of organic transformations. researchgate.net
Tetrazole-carboxylate ligands, which are structurally related to the hydrolyzed form of this compound, have been used to construct metal-organic frameworks (MOFs) with catalytic activity. scielo.br These materials can act as heterogeneous catalysts that are easily separable and reusable. For example, two transition metal coordination complexes, [Co(Tppebc)2(Py)(H2O)]n and [Ni(Tppebc)2(Py)(H2O)]n, based on a tetrazole-carboxylate connector, have been shown to be catalytically active in the oxidation of 2,6-di-tert-butylphenol. scielo.br
While there is no specific report on the catalytic use of this compound, its structure suggests that it could be a precursor to catalytically active species. The tetrazole moiety can coordinate to a metal center, and the phenylacetate group could be modified to introduce additional coordinating sites or to influence the steric and electronic properties of the resulting catalyst.
Applications in Chemo-sensing and Probe Development
Tetrazole derivatives have shown promise in the development of chemosensors and fluorescent probes. researchgate.net The tetrazole group is rich in non-bonding electron pairs on its nitrogen atoms, making it an ideal candidate for binding to analytes and for use in sensing applications. researchgate.net
The fluorescence properties of some tetrazole derivatives can be sensitive to their environment, such as pH. For instance, certain synthesized tetrazole derivatives exhibit pronounced fluorescence and act as fluorescent "turn-off" probes in acidic environments. researchgate.net This property can be exploited for pH sensing.
Although the specific chemosensing applications of this compound have not been detailed, its structure contains the necessary components for such applications. The phenyl and tetrazole rings form a conjugated system that could be fluorescent. The interaction of the tetrazole moiety with specific analytes could potentially modulate the fluorescence of the molecule, forming the basis of a chemosensor.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of tetrazole-containing compounds is a cornerstone of medicinal and materials chemistry. nih.gov Future efforts for 4-(1H-tetrazol-1-yl)phenyl phenylacetate (B1230308) will likely focus on developing synthetic protocols that are not only efficient but also environmentally benign, moving away from potentially hazardous reagents like hydrazoic acid. chalcogen.ro
Green chemistry principles are increasingly guiding synthetic strategies. eurekaselect.com This includes the use of safer solvents (like water), eco-friendly catalysts, and processes that minimize waste. jchr.orgjchr.org A significant area of development is the use of multicomponent reactions (MCRs), which offer a step- and atom-economical approach to complex molecules by combining three or more reactants in a single step. bohrium.comresearchgate.netnih.gov An MCR approach could potentially construct the core structure of 4-(1H-tetrazol-1-yl)phenyl phenylacetate or its precursors in a highly efficient manner. beilstein-journals.org The use of novel building blocks, such as functionalized tetrazole aldehydes, in MCRs represents a promising strategy for creating diverse molecular scaffolds. nih.govbeilstein-journals.org
Furthermore, advancements in catalysis, particularly the use of nanomaterial-based catalysts, are expected to play a crucial role. rsc.org These catalysts offer high efficiency, selectivity, and the potential for easy recovery and reuse, aligning perfectly with the goals of sustainable chemistry. nih.govrsc.org
| Synthetic Aspect | Traditional Approach | Emerging Sustainable Approach | Potential Advantage |
|---|---|---|---|
| Tetrazole Formation | [3+2] cycloaddition using metal azides (e.g., sodium azide) with Lewis acid catalysts. chalcogen.ro | Use of recyclable nanocatalysts or metal-organic frameworks; water as a solvent. rsc.orgrsc.org | Reduced catalyst waste, improved safety, lower environmental impact. |
| Overall Strategy | Multi-step linear synthesis. | Convergent synthesis via Multicomponent Reactions (MCRs). bohrium.comacs.org | Higher efficiency, reduced number of steps, less purification. |
| Reagents | Use of potentially toxic solvents and reagents. nih.gov | Employing green solvents, bio-based starting materials, and safer azide (B81097) sources. jchr.org | Enhanced safety profile and reduced environmental footprint. |
Advanced In-situ Spectroscopic Characterization of Reaction Intermediates
A deep understanding of reaction mechanisms is critical for process optimization and the rational design of new synthetic routes. Future research will likely employ advanced in-situ spectroscopic techniques to monitor the synthesis of this compound in real-time. rsc.org These methods allow for the direct observation of transient intermediates and catalytic active sites without the need to isolate them from the reaction mixture. rsc.org
Techniques such as in-situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Absorption Spectroscopy (XAS) can provide invaluable data on the kinetics and mechanism of the tetrazole-forming cycloaddition step. rsc.org For instance, studying the coordination of the nitrile precursor to a metal catalyst could reveal the precise role of the catalyst in activating the cyano group for the reaction with an azide. nih.gov This knowledge is instrumental in designing more efficient and selective catalysts for the synthesis of this and related tetrazole compounds. rsc.org
| In-situ Technique | Target Information | Potential Impact on Synthesis |
|---|---|---|
| Infrared (IR) Spectroscopy | Monitoring the disappearance of nitrile (C≡N) and azide (N3) stretches and the appearance of tetrazole ring vibrations. | Real-time reaction progress monitoring and kinetic analysis. |
| Nuclear Magnetic Resonance (NMR) | Identification of transient intermediates and characterization of their structure. | Elucidation of the detailed reaction pathway and side reactions. |
| X-ray Absorption Spectroscopy (XAS) | Determining the oxidation state and coordination environment of metal catalysts during the reaction. rsc.org | Understanding catalyst activation, deactivation, and the nature of the active species. nih.gov |
| Raman Spectroscopy | Complementary vibrational information, especially for reactions in aqueous media. | Provides mechanistic insights under green chemistry conditions. |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Mechanistic Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from drug discovery to materials science. nih.gov For this compound, these computational tools offer powerful new capabilities. nih.gov
Generative AI models can design novel analogues of the parent compound de novo. springernature.com By training on vast chemical databases, these algorithms can propose new structures with optimized properties—for example, enhanced biological activity or improved material characteristics—while maintaining the core tetrazole-phenylacetate scaffold. nih.gov
| AI/ML Application | Specific Goal for this compound | Expected Outcome |
|---|---|---|
| Generative Compound Design | Design novel derivatives with potentially improved properties (e.g., binding affinity, stability). nih.gov | A library of virtual compounds for targeted synthesis and testing. |
| Reaction Outcome Prediction | Predict the yield and major products of synthetic reactions under various conditions. cam.ac.uk | Accelerated optimization of the synthetic route, reducing experimental costs. |
| Retrosynthesis Planning | Identify viable and efficient synthetic pathways starting from simple precursors. | Novel and non-intuitive synthetic strategies. |
| Mechanistic Prediction | Predict the most likely reaction mechanism for its formation or subsequent transformations. neurips.cc | A deeper understanding of its chemical reactivity, aiding in catalyst design. |
Exploration of New Chemical Reactivities and Transformations
While the synthesis of this compound is an important research area, so too is the exploration of its subsequent chemical transformations. The compound features multiple reactive sites—the four nitrogen atoms of the tetrazole ring, the aromatic rings, and the ester linkage—providing a rich platform for derivatization.
Future research could investigate a range of reactions, including:
N-Substitution: Alkylation or arylation at the different nitrogen atoms of the tetrazole ring could lead to a variety of isomers with distinct properties. numberanalytics.com
Ester Modification: Hydrolysis of the phenylacetate ester to yield 4-(1H-tetrazol-1-yl)phenol, followed by re-esterification or etherification, would create a library of new analogues.
Ring Transformations: Under specific conditions, such as photolysis, tetrazole rings can undergo ring-opening or rearrangement reactions, yielding novel heterocyclic or open-chain structures. mdpi.com
Directed C-H Functionalization: Modern synthetic methods could enable the selective functionalization of the C-H bonds on the phenyl rings, adding further complexity and functionality to the molecule.
These transformations would not only expand the chemical space around the core structure but also enable the fine-tuning of its properties for specific applications.
| Reaction Type | Potential Reagents/Conditions | Resulting Product Class |
|---|---|---|
| N-Alkylation | Alkyl halides, base | N-substituted tetrazole isomers |
| Ester Hydrolysis | Aqueous acid or base | 4-(1H-tetrazol-1-yl)phenol |
| Transesterification | Alcohol, catalyst | New ester derivatives |
| Photochemical Rearrangement | UV light | Novel nitrogen-containing heterocycles. mdpi.com |
Design of Smart Materials and Responsive Chemical Systems
The unique properties of the tetrazole ring make it an attractive component for advanced materials. lifechemicals.com The four nitrogen atoms are excellent coordinators for metal ions, suggesting that this compound could serve as a ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. rsc.orglifechemicals.com These materials have applications in gas storage, catalysis, and sensing.
Furthermore, the ester linkage within the molecule introduces the potential for creating responsive systems. For example, a material incorporating this compound could be designed to release 4-(1H-tetrazol-1-yl)phenol in response to a specific trigger, such as a change in pH or the presence of a particular enzyme that cleaves the ester bond. This could be exploited in areas like controlled-release systems or chemical sensors. Incorporating this molecule into polymer backbones could also lead to new materials with tailored thermal, mechanical, or electronic properties. lifechemicals.com The development of smart nanoparticles based on tetrazole derivatives for applications like drug delivery further highlights this promising research direction. researchgate.net
| Material Type | Key Feature of Compound | Potential Application |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Coordinating ability of tetrazole nitrogens. lifechemicals.com | Gas storage, separation, catalysis. |
| Responsive Polymers | Cleavable ester linkage. | Drug delivery systems, chemical sensors. |
| Functional Polymers | High nitrogen content and aromatic structure. | High-performance plastics, energetic materials. lifechemicals.com |
| Smart Nanoparticles | Biocompatibility and functionality of the tetrazole moiety. researchgate.net | Targeted cancer therapy and antibacterial agents. researchgate.net |
Q & A
Q. What are the recommended synthetic methodologies for preparing 4-(1H-tetrazol-1-yl)phenyl phenylacetate?
The compound can be synthesized via click chemistry , specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows regioselective formation of the tetrazole ring by reacting an alkyne-functionalized phenylacetate precursor with an azide derivative. Reaction optimization should focus on catalyst loading (e.g., sodium ascorbate and CuSO₄·5H₂O), solvent polarity, and temperature to maximize yield and purity. Post-synthesis purification typically involves column chromatography and characterization via FT-IR, , and mass spectrometry .
Q. How should researchers validate the structural integrity of this compound?
Employ a multi-technique approach:
- Elemental analysis to confirm stoichiometry.
- FT-IR for functional group identification (e.g., C=N stretch of tetrazole at ~1600 cm).
- to resolve aromatic protons and confirm substitution patterns.
- Mass spectrometry (ESI-MS or HRMS) for molecular ion verification.
Purity should be assessed using HPLC with UV detection (λ ~254 nm) and thin-layer chromatography (TLC) .
Q. What experimental design principles apply to stability studies of this compound?
Use a factorial design to evaluate stability under varying conditions:
- pH : Test aqueous buffers (pH 3–9) to assess hydrolytic degradation.
- Temperature : Accelerated stability studies at 40°C, 60°C, and 80°C.
- Light exposure : Monitor photodegradation under UV/visible light.
Quantify degradation products via LC-MS and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
Integrate quantum chemical calculations (e.g., DFT) to predict electronic properties (HOMO-LUMO gaps, electrostatic potentials) and docking studies to model interactions with biological targets (e.g., enzymes or receptors). Tools like Gaussian or ORCA can optimize geometries, while AutoDock Vina simulates binding affinities. Experimental validation should follow, using ICReDD’s feedback loop to refine computational models with empirical data .
Q. What strategies resolve contradictions in reactivity data for tetrazole-containing compounds?
Contradictions often arise from solvent effects or competing reaction pathways. Address this by:
Q. How can researchers optimize catalytic systems for large-scale synthesis?
Employ high-throughput experimentation (HTE) to screen catalysts (e.g., Cu(I)/ligand combinations) and solvents. Focus on turnover frequency (TOF) and recyclability. Advanced techniques like flow chemistry may improve scalability by enhancing heat/mass transfer. Reaction progress should be monitored via inline analytics (e.g., PAT tools) .
Q. What in vitro models are suitable for studying metabolic pathways of this compound?
Use liver microsomes (human or rodent) to identify phase I metabolites (oxidation, hydrolysis). Couple with LC-MS/MS for metabolite profiling. For phase II metabolism (glucuronidation/sulfation), supplement with cofactors like UDPGA or PAPS. Compare results across species to assess translational relevance .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
